3-Isothiocyanato-4-methylbenzoic acid

概述

描述

3-Isothiocyanato-4-methylbenzoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their biological activity and are commonly found as degradation products of glucosinolates, which are secondary metabolites in plants, particularly those in the Brassicaceae family .

准备方法

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-4-methylbenzoic acid can be synthesized through various methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in dimethylformamide (DMF). This reaction yields 3-N,N-dimethylthioureido-4-methylbenzoic acid, which upon thermolysis or treatment with acidic reagents, eliminates dimethylamine to form this compound .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and catalytic amounts of amine bases, making it a safer and more environmentally friendly approach .

化学反应分析

Types of Reactions: 3-Isothiocyanato-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: It can react with hydrazine to form substituted thiosemicarbazides.

Common Reagents and Conditions:

Tetramethylthiuram disulfide in DMF: Used for the initial synthesis.

Hydrazine: Used for forming thiosemicarbazides.

Acidic Reagents: Used for thermolysis to eliminate dimethylamine.

Major Products:

3-N,N-dimethylthioureido-4-methylbenzoic acid: Intermediate product.

Substituted thiosemicarbazides: Formed from the reaction with hydrazine.

科学研究应用

Synthesis and Chemical Properties

3-Isothiocyanato-4-methylbenzoic acid is characterized by the presence of both isothiocyanate and carboxylic acid functional groups. This dual functionality enhances its reactivity and versatility in chemical reactions. The synthesis of this compound typically involves the reaction of 4-methyl-3-aminobenzoic acid with carbon disulfide in the presence of a base, leading to the formation of the isothiocyanate group .

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that isothiocyanates exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. For instance, compounds similar to ITC-MBA have been studied for their effects on various cancer cell lines, demonstrating potential as chemopreventive agents .

2.2 Drug Development

ITC-MBA can serve as a precursor for synthesizing bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals targeting specific diseases or conditions .

Agricultural Applications

3.1 Pest Control

Isothiocyanates are known for their biofumigant properties, making them effective against soil-borne pests and pathogens. ITC-MBA can be utilized in formulations aimed at protecting crops from nematodes and fungi, thus enhancing agricultural productivity .

3.2 Herbicides

The compound may also play a role in developing herbicides due to its ability to inhibit plant growth through allelopathic effects. Research into related isothiocyanates has shown promising results in controlling weed populations effectively .

Material Science Applications

4.1 Polymer Chemistry

The unique reactivity of the isothiocyanate group allows ITC-MBA to be used in polymer synthesis, particularly in creating functionalized polymers for specific applications, such as drug delivery systems or coatings with antimicrobial properties .

4.2 Organic Synthesis

In organic synthesis, ITC-MBA can act as a versatile building block for constructing more complex molecules, including heterocycles and other biologically active compounds . Its carboxylic acid group can facilitate further reactions such as esterification or amidation.

Case Studies and Research Findings

作用机制

The mechanism of action of 3-isothiocyanato-4-methylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as proteins and DNA. This reactivity can lead to the modification of cellular components, which may contribute to its biological activities. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymes .

相似化合物的比较

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

Comparison: 3-Isothiocyanato-4-methylbenzoic acid is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. For instance, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while benzyl isothiocyanate has been studied for its anticancer effects .

生物活性

3-Isothiocyanato-4-methylbenzoic acid (IMBA) is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, particularly in the context of cancer prevention and antimicrobial properties. This article reviews the biological activity of IMBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

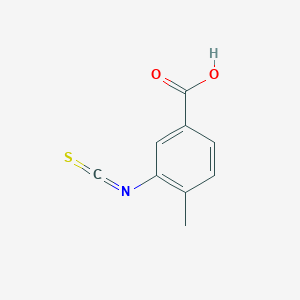

- Molecular Formula : C10H9N1O2S1

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a benzoic acid moiety with an isothiocyanate group, which contributes to its reactivity and biological properties.

The biological activity of IMBA can be attributed to its electrophilic nature, allowing it to react with various nucleophiles, including proteins and nucleic acids. This reactivity may lead to:

- Modification of Cellular Components : IMBA can disrupt cellular processes by modifying proteins and DNA, potentially leading to apoptosis in cancer cells.

- Antimicrobial Effects : The compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic functions contributes to its antibacterial properties.

Anticancer Properties

Research has demonstrated that isothiocyanates exhibit significant anticancer activity. IMBA has been studied for its potential effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis |

| HeLa (Cervical) | 12.5 | Inhibits cell proliferation |

| A549 (Lung) | 20.0 | Promotes cell cycle arrest |

Studies indicate that IMBA induces apoptosis through intrinsic pathways, promoting mitochondrial dysfunction and subsequent caspase activation .

Antimicrobial Activity

IMBA has demonstrated broad-spectrum antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial mechanism is primarily attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes .

Study 1: Anticancer Efficacy

A study evaluated the effects of IMBA on MCF-7 breast cancer cells. Results showed that treatment with IMBA led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .

Study 2: Antimicrobial Activity

In a comparative study assessing various isothiocyanates, IMBA was found to be effective against both Gram-positive and Gram-negative bacteria. The compound exhibited a significant reduction in bacterial load in infected murine models, suggesting its potential as a therapeutic agent against infections caused by resistant strains .

属性

IUPAC Name |

3-isothiocyanato-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODZMBNYZGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。